molecular formula C13H10N4O3 B5706246 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

Cat. No.: B5706246
M. Wt: 270.24 g/mol
InChI Key: HOVDPYVLWWQTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is a complex heterocyclic compound that features an imidazole ring fused with a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and benzoxadiazole derivatives, such as:

  • 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol
  • 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-amine

Uniqueness

What sets 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide apart is its unique structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-hydroxy-3-oxido-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-16-9-6-7-10-12(15-20-17(10)19)11(9)14-13(16)8-4-2-1-3-5-8/h1-5,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDPYVLWWQTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CC=C4)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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